2-Naphthalenecarboxylic acid, 2-pyridinyl ester

Description

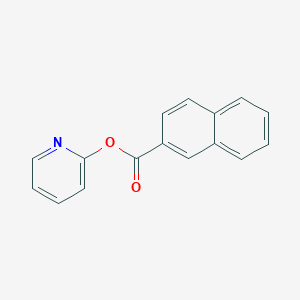

2-Naphthalenecarboxylic acid, 2-pyridinyl ester is an ester derivative of 2-naphthalenecarboxylic acid, where the hydroxyl group of the carboxylic acid is replaced by a 2-pyridinyl moiety. This compound belongs to the class of heterocyclic aromatic esters, characterized by the presence of a nitrogen-containing pyridine ring.

The molecular formula of this compound is inferred as C₁₆H₁₁NO₂, with a calculated molecular weight of 249.27 g/mol. The pyridinyl group introduces polarity and hydrogen-bonding capabilities, which may influence solubility, chemical stability, and biological activity compared to non-heterocyclic esters .

Properties

IUPAC Name |

pyridin-2-yl naphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c18-16(19-15-7-3-4-10-17-15)14-9-8-12-5-1-2-6-13(12)11-14/h1-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAATVVFYAUNMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)OC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467312 | |

| Record name | 2-Naphthalenecarboxylic acid, 2-pyridinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760191-94-4 | |

| Record name | 2-Naphthalenecarboxylic acid, 2-pyridinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme and Conditions

The most widely reported method involves direct esterification of 2-naphthalenecarboxylic acid with 2-pyridinol using acid catalysts. The reaction follows the general equation:

$$

\text{2-Naphthalenecarboxylic acid} + \text{2-Pyridinol} \xrightarrow{\text{H}^+} \text{2-Naphthalenecarboxylic acid, 2-pyridinyl ester} + \text{H}_2\text{O}

$$

- Catalysts : Sulfuric acid (H$$2$$SO$$4$$), p-toluenesulfonic acid (p-TsOH).

- Solvents : Toluene, dichloromethane (DCM), or xylene.

- Temperature : Reflux conditions (110–140°C for toluene; 40–50°C for DCM).

- Reaction Time : 6–24 hours.

Mechanistic Insights

The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing electrophilicity for nucleophilic attack by 2-pyridinol. Water removal (e.g., via Dean-Stark trap in toluene) shifts equilibrium toward ester formation.

Yield Optimization

- Molar Ratio : A 1:1.2 ratio of acid to alcohol minimizes side reactions.

- Catalyst Loading : 5–10 mol% p-TsOH achieves >80% conversion.

- Solvent Selection : Toluene outperforms DCM in yield (75–85% vs. 60–70%) due to efficient azeotropic water removal.

Acyl Chloride Intermediate Method

Two-Step Synthesis

This method avoids equilibrium limitations by first converting 2-naphthalenecarboxylic acid to its acyl chloride:

$$

\text{2-Naphthalenecarboxylic acid} \xrightarrow{\text{SOCl}_2} \text{2-Naphthalenecarbonyl chloride} \xrightarrow{\text{2-Pyridinol}} \text{Ester}

$$

Step 1: Acyl Chloride Formation

- Reagents : Thionyl chloride (SOCl$$_2$$), oxalyl chloride.

- Conditions : Reflux in anhydrous DCM (40°C, 2–4 hours).

Step 2: Esterification

Advantages Over Direct Esterification

- Faster reaction times (2–6 hours total).

- Higher purity due to reduced side products.

Industrial-Scale Production Techniques

Continuous Flow Processes

Large-scale synthesis employs packed-bed reactors with solid acid catalysts (e.g., Amberlyst-15 or zeolites). Key benefits include:

- Catalyst Reusability : >50 cycles without significant activity loss.

- Throughput : 10–20 kg/hr at 120°C.

Solvent-Free Systems

Microwave-assisted reactions under solvent-free conditions reduce waste:

Alternative Synthetic Routes

Enzymatic Esterification

Lipases (e.g., Candida antarctica) enable green synthesis:

Lewis Acid-Mediated Acyl Transfer

Acyl shifts in oxabenzonorbornadienes using BF$$3$$·Et$$2$$O yield esters via non-classical pathways (e.g., 1,2-acyl shifts).

Comparative Analysis of Methods

| Method | Catalyst | Temperature | Time | Yield | Scalability |

|---|---|---|---|---|---|

| Acid-catalyzed | H$$2$$SO$$4$$ | 110–140°C | 6–24 h | 75–85% | Moderate |

| Acyl chloride | SOCl$$2$$/Et$$3$$N | 25–40°C | 2–6 h | 85–92% | High |

| Continuous flow | Amberlyst-15 | 120°C | <1 h | 80–88% | Industrial |

| Enzymatic | Lipase | 50°C | 24–48 h | 65–70% | Low |

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 2-pyridinyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-naphthalenecarboxylic acid and 2-pyridinol.

Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can be substituted by nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water as the solvent.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.

Major Products

Hydrolysis: 2-Naphthalenecarboxylic acid and 2-pyridinol.

Reduction: 2-Naphthalenemethanol and 2-pyridinemethanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 2-pyridinyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmacophore in drug design.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 2-pyridinyl ester depends on its specific application. In chemical reactions, the ester bond is typically the reactive site, undergoing nucleophilic attack or reduction. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

This section compares the structural, physical, and functional properties of 2-naphthalenecarboxylic acid, 2-pyridinyl ester with five related esters, based on evidence from diverse sources.

Structural and Physical Properties

The table below summarizes key differences in substituents, molecular formulas, and physical properties:

Key Observations:

- Brominated esters (e.g., 6-bromo-methyl) exhibit increased molecular weight and reactivity due to the electron-withdrawing bromine atom, which may influence their stability in synthetic applications . Tetrahydrofuran-based esters demonstrate significantly higher predicted boiling points (~475°C) due to their oxygenated cyclic structure and molecular weight .

Physical Properties :

Functional and Chemical Reactivity

Role as Weak Organic Acids

Evidence from phytochemical studies (e.g., pork preservation) indicates that esters of naphthalenecarboxylic acids can act as weak organic acids, donating hydrogen ions to lower pH . The pyridinyl group in the target compound may enhance this effect due to its basic nitrogen, which could participate in acid-base interactions. In contrast, non-heterocyclic esters (e.g., phenylmethyl or naphthalenyl) may exhibit weaker proton-donating capabilities .

Stability and Degradation

Esters with heterocyclic groups (e.g., pyridinyl) may exhibit altered stability profiles. For instance, oxidation or anaerobic degradation of organic acids during storage can lead to pH changes, as observed in preserved meat products . The pyridinyl group’s electron-deficient nature might accelerate hydrolysis compared to electron-rich aromatic esters.

Q & A

Q. What are the recommended synthetic routes for 2-naphthalenecarboxylic acid, 2-pyridinyl ester, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves esterification between 2-naphthalenecarboxylic acid and 2-pyridinol using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Solvent selection (e.g., dichloromethane or THF) and catalytic DMAP (4-dimethylaminopyridine) can enhance reaction efficiency. Optimization should include temperature control (20–40°C) and monitoring via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the ester .

Q. How should researchers verify the structural integrity and purity of this compound?

- Methodological Answer : Use NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns and ester linkage formation. Mass spectrometry (MS) with ESI or EI ionization validates molecular weight. Purity assessment requires HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS for volatile derivatives. Cross-reference spectral data with databases like NIST Chemistry WebBook or PubChem .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?

- Methodological Answer : Solubility varies with substituents: polar aprotic solvents (DMF, DMSO) are preferred for dissolution. Stability tests under different conditions (pH, temperature) are essential. For example, methoxy and acetyloxy groups enhance solubility in organic solvents but may hydrolyze under acidic/basic conditions . Store at 2–8°C in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for antimicrobial activity?

- Methodological Answer : Design derivatives with systematic modifications (e.g., replacing methoxy with halogen groups) and test against bacterial/fungal strains (e.g., E. coli, C. albicans) via MIC assays . Use molecular docking to predict interactions with targets like bacterial topoisomerases or fungal ergosterol biosynthesis enzymes. Correlate electronic (Hammett constants) and steric parameters with bioactivity data .

Q. What strategies resolve contradictions in reported biological activity data (e.g., anticancer vs. non-active results)?

- Methodological Answer : Replicate assays under standardized conditions (e.g., MTT/PrestoBlue for cytotoxicity, consistent cell lines like HeLa or MCF-7). Control variables:

Q. How to elucidate the mechanism of action involving enzyme or receptor binding?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) with purified targets (e.g., kinases, GPCRs). Fluorescence quenching assays can track conformational changes. For cellular targets, employ CRISPR knockouts of suspected receptors and measure activity loss. Metabolomic profiling post-treatment identifies disrupted pathways .

Q. What analytical methods are recommended for detecting degradation products during stability studies?

- Methodological Answer : LC-MS/MS in tandem with ion mobility spectrometry separates and identifies degradation byproducts (e.g., hydrolyzed carboxylic acid or pyridinyl alcohol). Accelerated stability studies (40°C/75% RH for 1–3 months) simulate long-term storage. Quantify degradation kinetics using Arrhenius plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.